REACTION_CXSMILES
|
[I-].[CH:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:4])[CH3:3].C([Li])CCC.[CH3:29][N:30]1[C:34]([CH3:35])=[CH:33][C:32]([CH:36]=O)=[N:31]1.[Cl-].[NH4+]>C1COCC1>[CH3:29][N:30]1[C:34]([CH3:35])=[CH:33][C:32]([CH:36]=[C:2]([CH3:4])[CH3:3])=[N:31]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was back-extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with petroleum ether (2×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
the combined extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (SiO2, 0-100% EtOAc-petroleum ether)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C)C=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.68 mmol | |
AMOUNT: MASS | 1.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |